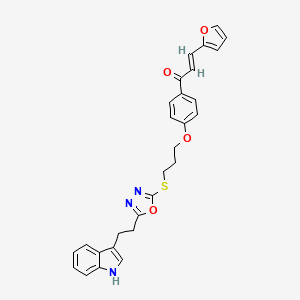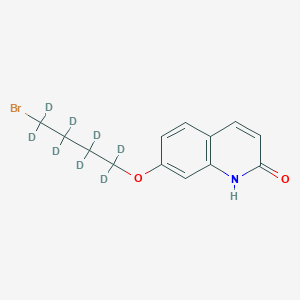
7-(4-Bromobutoxy-1,1,2,2,3,3,4,4-d8)-2(1H)-quinolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(4-Bromobutoxy)quinolin-2(1H)-one-d8 is a deuterated derivative of 7-(4-Bromobutoxy)quinolin-2(1H)-one. This compound is characterized by the presence of a bromobutoxy group attached to the quinolinone core. The deuterium atoms in the compound are often used in research to study reaction mechanisms and metabolic pathways due to their unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Bromobutoxy)quinolin-2(1H)-one-d8 typically involves the following steps:
Starting Material: The synthesis begins with quinolin-2(1H)-one.
Bromination: The quinolin-2(1H)-one is brominated to introduce the bromine atom at the desired position.
Alkylation: The brominated quinolin-2(1H)-one is then reacted with 4-bromobutanol to introduce the bromobutoxy group.
Deuteration: Finally, the compound is subjected to deuteration to replace hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of 7-(4-Bromobutoxy)quinolin-2(1H)-one-d8 follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
7-(4-Bromobutoxy)quinolin-2(1H)-one-d8 undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the quinolinone core.
Hydrolysis: The bromobutoxy group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinolinones, while oxidation and reduction reactions can produce quinolinone derivatives with different oxidation states.
Applications De Recherche Scientifique
7-(4-Bromobutoxy)quinolin-2(1H)-one-d8 has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies to understand enzyme mechanisms and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 7-(4-Bromobutoxy)quinolin-2(1H)-one-d8 involves its interaction with specific molecular targets. The bromobutoxy group can participate in binding interactions with enzymes or receptors, influencing their activity. The deuterium atoms can alter the compound’s metabolic stability and reaction kinetics, providing insights into reaction mechanisms and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-(4-Bromobutoxy)-3,4-dihydro-2(1H)-quinolinone: Similar structure but lacks deuterium atoms.
7-(4-Bromobutoxy)-2(1H)-quinolinone: The non-deuterated version of the compound.
7-(4-Chlorobutoxy)quinolin-2(1H)-one: Similar structure with a chlorine atom instead of bromine.
Uniqueness
7-(4-Bromobutoxy)quinolin-2(1H)-one-d8 is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications. The deuterium atoms can help in tracing metabolic pathways and studying reaction mechanisms with greater precision.
Propriétés
Formule moléculaire |
C13H14BrNO2 |
|---|---|
Poids moléculaire |
304.21 g/mol |
Nom IUPAC |
7-(4-bromo-1,1,2,2,3,3,4,4-octadeuteriobutoxy)-1H-quinolin-2-one |
InChI |
InChI=1S/C13H14BrNO2/c14-7-1-2-8-17-11-5-3-10-4-6-13(16)15-12(10)9-11/h3-6,9H,1-2,7-8H2,(H,15,16)/i1D2,2D2,7D2,8D2 |
Clé InChI |
MBOHAVAGDOGRBS-RXCFTJSRSA-N |
SMILES isomérique |
[2H]C([2H])(C([2H])([2H])C([2H])([2H])Br)C([2H])([2H])OC1=CC2=C(C=C1)C=CC(=O)N2 |
SMILES canonique |
C1=CC(=CC2=C1C=CC(=O)N2)OCCCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



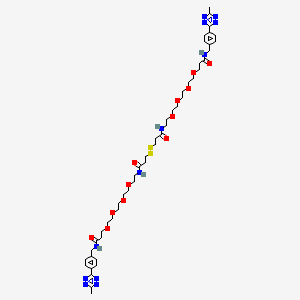
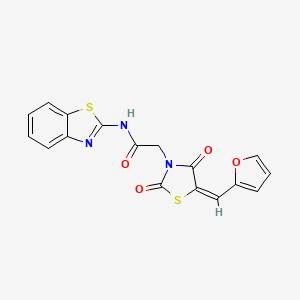
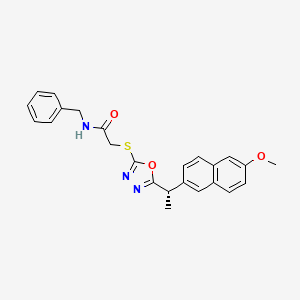
![N-[(2S)-1-[(3E,5E)-3,5-bis[(4-nitrophenyl)methylidene]-4-oxopiperidin-1-yl]-1-oxo-3-phenylpropan-2-yl]-2-chloroacetamide](/img/structure/B12414436.png)
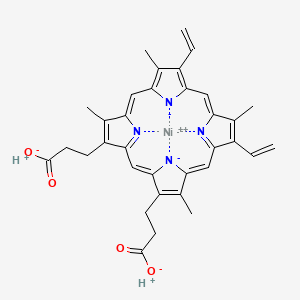


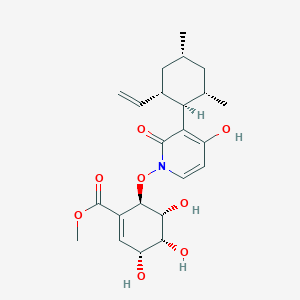
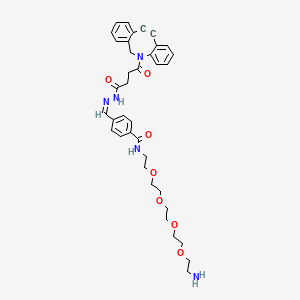

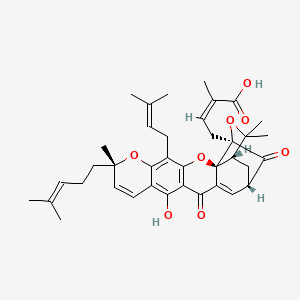
![3,5-Dichloro-N-{[(3S,4R)-1-(3,3-dimethylbutyl)-3-fluoropiperidin-4-yl]methyl}benzamide](/img/structure/B12414471.png)
